4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-methoxyaniline
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Overview
Description
4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-methoxyaniline is a chemical compound that belongs to the class of substituted phenylpiperazines. These compounds are known for their neuropharmacological activities and are often used as pharmacophores in various neuroligands. The presence of the fluorophenyl and methoxyaniline groups in its structure makes it a compound of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-methoxyaniline typically involves the following steps:
N-Arylation Reaction: The initial step involves the N-arylation of 4-fluorophenylpiperazine with 3-methoxyaniline. This reaction is usually catalyzed by palladium complexes and requires the presence of a base such as potassium phosphate or cesium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-methoxyaniline has several scientific research applications:
Medicinal Chemistry: It is used as a pharmacophore in the development of drugs targeting various receptors such as dopamine and serotonin receptors.
Neuropharmacology: The compound is studied for its potential effects on the central nervous system and its role in modulating neurotransmitter activity.
Radioligand Development: It is used in the synthesis of radioligands for positron emission tomography (PET) imaging to study receptor binding and distribution in vivo.
Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-methoxyaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter release and signaling pathways. For example, it may act as an agonist or antagonist at dopamine or serotonin receptors, influencing mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: A compound with similar structural features but different pharmacological properties.
1-(4-Fluorophenyl)piperazine: Another phenylpiperazine derivative with distinct neuropharmacological activities.
Uniqueness
4-(4-(4-Fluorophenyl)piperazin-1-yl)-3-methoxyaniline is unique due to the presence of both fluorophenyl and methoxyaniline groups, which confer specific binding affinities and pharmacological effects. Its structure allows for selective interaction with certain receptors, making it a valuable compound in drug development and neuropharmacological research.
Properties
Molecular Formula |
C17H20FN3O |
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Molecular Weight |
301.36 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-3-methoxyaniline |
InChI |
InChI=1S/C17H20FN3O/c1-22-17-12-14(19)4-7-16(17)21-10-8-20(9-11-21)15-5-2-13(18)3-6-15/h2-7,12H,8-11,19H2,1H3 |
InChI Key |
QTMQVCUWEZFQMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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